molecular formula C13H15N3O2 B2693956 1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one CAS No. 877804-06-3

1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one

Cat. No.: B2693956
CAS No.: 877804-06-3
M. Wt: 245.282
InChI Key: NLACZBOVJHDRSB-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one is a synthetic organic compound that incorporates the 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocycle, a privileged scaffold in medicinal chemistry. The THIQ core is recognized for its wide spectrum of pharmacological activities and is a common structural motif in compounds investigated for targeting the central nervous system, infectious diseases, and cancer. The integration of the imidazolidin-2-one moiety further enhances its potential as a versatile building block for the development of novel bioactive molecules. Researchers can leverage this compound as a key intermediate in the synthesis of more complex structures for high-throughput screening and structure-activity relationship (SAR) studies. The tetrahydroisoquinoline pharmacophore is associated with diverse biological activities. Notably, THIQ-based compounds have been identified as potent and selective inhibitors of protein arginine methyltransferase 5 (PRMT5), an epigenetic target with significant clinical potential for antitumor therapy . In these inhibitors, the tetrahydroisoquinoline portion forms a key cation-π interaction and π-π stacking within the substrate-binding pocket, contributing to high selectivity . Furthermore, endogenous THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have demonstrated neuroprotective properties in preclinical models, showing the ability to antagonize the effects of neurotoxins and suggesting potential for application in neurodegenerative conditions . Other research avenues for THIQ analogs include their exploration as beta-adrenoreceptor agents and in the development of novel opioid receptor ligands . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-12-14-6-8-16(12)13(18)15-7-5-10-3-1-2-4-11(10)9-15/h1-4H,5-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLACZBOVJHDRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 1,2,3,4-tetrahydroisoquinoline with an appropriate imidazolidinone derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s closest analogs include imidazole-based derivatives such as 4-[(1,2,3,4-tetrahydroisoquinolinyl)carbonyl]-5-[(benzyloxyglycyl)carbonyl]-1H-imidazole (5{26}), 4-[(4-methylpiperidinyl)carbonyl]-5-[(benzyloxyglycyl)carbonyl]-1H-imidazole (5{27}), and 4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl)-5-[(benzyloxyglycyl)carbonyl]-1H-imidazole (5{28}) . Key comparisons are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Imidazolidin-2-one 1,2,3,4-Tetrahydroisoquinoline-2-carbonyl ~289.3* High rigidity; potential for hydrogen bonding
5{26} Imidazole 1,2,3,4-Tetrahydroisoquinoline + benzyloxyglycyl ~480.5 Enhanced lipophilicity due to benzyloxyglycyl group
5{27} Imidazole 4-Methylpiperidine + benzyloxyglycyl ~402.5 Improved solubility from methylpiperidine
5{28} Imidazole Boc-protected piperazine + benzyloxyglycyl ~543.6 Increased steric bulk; Boc group may enhance stability

*Calculated using ChemDraw.

  • Substituent Effects: The tetrahydroisoquinoline group in the target compound may confer stronger binding to amine receptors compared to 5{27}’s 4-methylpiperidine or 5{28}’s piperazine .

Neurotoxicity Considerations

Both MPTP and the target compound feature bicyclic amine systems. However, the imidazolidinone ring and carbonyl group in the target compound likely prevent the metabolic activation (e.g., via MAO-B) responsible for MPTP’s toxicity .

Table 2: Toxicity Comparison with MPTP
Compound Core Structure Neurotoxic Mechanism Key Structural Differences
Target Compound Imidazolidin-2-one Not reported Saturated core; lacks β-carbon for oxidation
MPTP Tetrahydropyridine MAO-B conversion to MPP+; mitochondrial toxicity Aromatic system; methyl-phenyl substituent

Research Implications

  • Pharmacological Potential: The target compound’s rigid structure and hydrogen-bonding capacity suggest utility in designing protease inhibitors or GPCR modulators, distinct from the imidazole analogs’ applications .
  • Safety Profile : Unlike MPTP, the absence of a methyl-phenyl group and presence of a carbonyl may mitigate neurotoxic risks, though in vitro assays are needed for validation .

Biological Activity

1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound is derived from 1,2,3,4-tetrahydroisoquinoline and imidazolidin-2-one. Its structure can be described as follows:

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 206.25 g/mol

The synthesis typically involves the acylation of tetrahydroisoquinoline followed by cyclization with imidazolidinone derivatives. This method allows for the introduction of various substituents that can modulate biological activity.

Pharmacological Properties

1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one has shown a range of biological activities including:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage linked to various diseases.
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective capabilities. For instance, derivatives of tetrahydroisoquinoline have been reported to protect dopaminergic neurons from apoptosis induced by oxidative stress .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to substantiate these findings.

The biological activity of 1-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one is believed to stem from its ability to modulate various signaling pathways:

  • Inhibition of Apoptosis : Research indicates that related compounds can inhibit caspase activation and prevent apoptosis in neuronal cells . This suggests a potential mechanism where the compound could protect against neurodegenerative diseases.
  • Reduction of Reactive Oxygen Species (ROS) : By scavenging free radicals and reducing ROS levels, the compound may help maintain cellular homeostasis and protect against oxidative damage.

Neuroprotective Study

A study examined the effects of related tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that low concentrations (50 μM) provided neuroprotection by reducing markers of apoptosis such as caspase-3 activity while higher concentrations led to neurotoxicity . This highlights the importance of dosage in therapeutic applications.

Antimicrobial Evaluation

In vitro tests have shown that certain imidazolidinone derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The specific mechanisms involved are still under investigation but may include disruption of bacterial cell membranes or inhibition of metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
NeuroprotectiveInhibition of apoptosis in neuronal cells
AntimicrobialActivity against specific bacterial strains

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